Product packaging for Benzo[g]quinoxalin-2(1h)-one(Cat. No.:)

Benzo[g]quinoxalin-2(1h)-one

Cat. No.: B12010494
M. Wt: 196.20 g/mol
InChI Key: LYSSXWHDEUZXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[g]quinoxalin-2(1H)-one is a fused, nitrogen-containing heterocyclic compound that serves as a key scaffold in medicinal chemistry and materials science. Its core structure is a quinoxalin-2(1H)-one, which is recognized as a privileged structure in the development of bioactive molecules and functional materials . In pharmaceutical research, this compound and its derivatives exhibit a broad spectrum of promising biological activities. The linear benzo[g]quinoxaline-5,10-dione analogs, in particular, have demonstrated significant antitumor properties against a wide spectrum of cancer cell lines, functioning as 1,4-diazaanthraquinone analogs with an improved therapeutic index . Beyond oncology, related quinoxaline derivatives are investigated for their antimicrobial (antibacterial, antifungal), antiviral (including anti-HIV), and anti-inflammatory activities, making them a versatile template for drug discovery . In the field of materials science, the quinoxalin-2(1H)-one structure is valued for its electronic properties. It is utilized in the development of organic semiconductors , efficient electro-luminescent materials , and other advanced organic electronic components . The synthetic utility of this compound is high, serving as a core building block for further functionalization. Modern synthetic protocols enable its preparation under mild conditions, such as cyclization reactions catalyzed by trifluoroacetic acid at room temperature, facilitating access for researchers . Please note: This product is intended for research purposes in a laboratory setting only. It is not intended for human, veterinary, household, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O B12010494 Benzo[g]quinoxalin-2(1h)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

1H-benzo[g]quinoxalin-2-one

InChI

InChI=1S/C12H8N2O/c15-12-7-13-10-5-8-3-1-2-4-9(8)6-11(10)14-12/h1-7H,(H,14,15)

InChI Key

LYSSXWHDEUZXLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=O)C=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzo G Quinoxalin 2 1h One and Analogues

Classical and Contemporary Synthetic Pathways

The synthesis of the quinoxalin-2(1H)-one core has evolved significantly, embracing both time-honored and innovative methodologies. Traditional routes often require multi-step procedures and pre-functionalized starting materials, while modern techniques focus on improving efficiency, atom economy, and environmental compatibility. chim.it

Condensation Reactions with Dicarbonyls and Diamines

The most classical and widely utilized method for synthesizing quinoxalin-2(1H)-ones is the Hinsberg reaction, which involves the condensation of an aromatic 1,2-diamine with an α-keto acid or α-keto ester. oaji.netub.roresearchgate.net For the specific synthesis of Benzo[g]quinoxalin-2(1H)-one analogues, 2,3-diaminonaphthalene (B165487) serves as the key starting diamine. oaji.netsapub.org This condensation reaction is versatile, though the use of monosubstituted diamines can lead to a mixture of two isomeric products. oaji.netub.ro

The reaction between o-phenylenediamines and 1,2-dicarbonyl compounds is a foundational approach to quinoxaline (B1680401) derivatives. thieme-connect.dearabjchem.org Various catalysts have been employed to improve the efficiency of this condensation. chim.it

Table 1: Examples of Condensation Reactions for Quinoxalinone Synthesis

Diamine Precursor Dicarbonyl/Keto-acid Catalyst/Conditions Product Type Reference(s)
o-phenylenediamine (B120857) α-ketoacids/esters Hinsberg method Quinoxalin-2(1H)-one oaji.net, ub.ro
2,3-diaminonaphthalene α-ketoacids Enzymatic catalysis or Microwave irradiation This compound analogue sapub.org, oaji.net
o-phenylenediamine Diethyl acetylenedicarboxylate Ethanol Quinoxalin-2(1H)-one tautomers ub.ro, researchgate.net

Cyclization Approaches for Quinoxalin-2(1H)-one Formation

Intramolecular cyclization offers an alternative and powerful route to the quinoxalin-2(1H)-one skeleton. One notable method involves a tandem nitrosation/cyclization of N-aryl cyanoacetamides using tert-butyl nitrite, which proceeds through a sequence of nitrosation, tautomerization, and cyclization. organic-chemistry.org Another approach is the visible-light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates, which can be performed with or without a photocatalyst depending on the solvent. tandfonline.com

Furthermore, quinoxalin-2(1H)-ones can be synthesized from quinoxaline intermediates. For instance, condensing α-halogenoesters with o-phenylenediamine followed by oxidation with hydrogen peroxide yields the desired product. oaji.netub.roresearchgate.net Hydrolysis of 2-aminoquinoxalines also provides a pathway to quinoxalinones. oaji.net

Oxidative Coupling and Annulation Reactions

Oxidative C-H functionalization has emerged as a step-economical strategy. Quinoxalin-2(1H)-ones can be coupled with alcohols, amines, and thiols at the C3-position using reagents like Selectfluor under metal- and photocatalyst-free conditions. organic-chemistry.org

Annulation reactions provide another sophisticated route. A copper-catalyzed oxidative [3+2]-annulation between quinoxalin-2(1H)-one and oxime esters has been developed to synthesize pyrazolo[1,5-a]quinoxalin-4(5H)-ones. acs.orgresearchgate.net This method involves the formation of new C-C and N-N bonds through a hydrazine-free pathway. acs.orgresearchgate.net Additionally, transition-metal-free cascade reactions of o-nitroanilines with vicinal diols, mediated by a simple base like NaOH, can directly construct quinoxaline derivatives through an intermolecular redox and annulation process. researchgate.net

Photoredox and Metal-Catalyzed Syntheses

Modern synthetic chemistry has increasingly turned to photoredox and metal catalysis to forge C-C and C-heteroatom bonds under mild conditions. sioc-journal.cn These methods are highly effective for the C3-functionalization of the quinoxalin-2(1H)-one ring. organic-chemistry.orgrsc.org

Visible-light photoredox catalysis enables the direct alkylation of quinoxalinones with various partners, including alkylborates, feedstock aldehydes, and alkyl carboxylic acids, often without an external catalyst or oxidant. organic-chemistry.orgacs.org Organic dyes like Eosin Y can also catalyze these transformations. tandfonline.com

Metal catalysis, particularly with palladium, copper, and cobalt, is also prominent:

Palladium: Excited-state palladium catalysis facilitates alkylative cyclizations of acrylamides and alkylations of quinoxalinones with unactivated alkyl halides. organic-chemistry.org

Copper: Copper-based catalysts are used for oxidative annulation reactions and in electrochemical syntheses. acs.orgbeilstein-journals.org A Cu/Pd dual catalytic system has been used to construct fused quinolin-2(1H)-one scaffolds. researchgate.net

Cobalt: A synergistic photoredox cobalt dual catalysis system has been developed for the site-selective C3-alkylation and alkenylation of quinoxalin-2(1H)-ones with alkenes and alkynes. rsc.org

Electrochemical methods, which use electricity as a clean oxidant, are also gaining traction. These techniques have been applied to the phosphonation and thiocyanation of quinoxalin-2(1H)-ones, demonstrating high efficiency and sustainability. rsc.orgrsc.org

Table 2: Overview of Modern Catalytic Syntheses

Catalysis Type Metal/Catalyst Reaction Type Key Features Reference(s)
Photoredox Catalyst-free C-H Alkylation Mild, direct electron transfer from carboxylic acids organic-chemistry.org
Photoredox Eosin Y Cyanoalkylation Metal- and oxidant-free, room temperature tandfonline.com
Photoredox/Cobalt Co-catalyst C3-Alkylation/Alkenylation Couples quinoxalinones with alkenes/alkynes rsc.org
Palladium Pd-catalyst Alkylative Cyclization Uses unactivated alkyl halides organic-chemistry.org
Copper Cu-catalyst Oxidative Annulation Forms pyrazolo[1,5-a]quinoxalin-4(5H)-ones acs.org, researchgate.net

Heterogeneous Catalysis in Quinoxalin-2(1H)-one Synthesis

Heterogeneous catalysis offers significant advantages, including catalyst recyclability and simplified product purification, aligning with the principles of green chemistry. arabjchem.orgmdpi.com Various solid-supported catalysts have been developed for quinoxaline and quinoxalinone synthesis.

Examples of heterogeneous catalysts include:

Polymer-supported sulphanilic acid: Effective for the condensation of 1,2-diamines and 1,2-dicarbonyls in ethanol, with the catalyst being recyclable up to five times. arabjchem.org

Nanozeolite clinoptilolite: A propylsulfonic acid-functionalized nanozeolite serves as a reusable catalyst for quinoxaline synthesis in water, maintaining activity for up to eight cycles. chim.itbohrium.com

Metal-Organic Frameworks (MOFs): A copper-based MOF, Cu-CPO-27, catalyzes the C-H amination of quinoxalin-2(1H)-ones using molecular oxygen as the oxidant. mdpi.com

Graphitic carbon nitride (g-C₃N₄): This material catalyzes divergent reactions of quinoxalin-2(1H)-one under visible light. organic-chemistry.orgmdpi.com

Mineral Fertilizers: Phosphate-based fertilizers like MAP, DAP, and TSP have been successfully used as low-cost, recyclable catalysts for quinoxaline synthesis at room temperature. dergipark.org.tr

Green Chemistry Approaches: Room Temperature and Solvent-Free Methods

Green chemistry principles are increasingly guiding the development of synthetic protocols, emphasizing the use of safer solvents, milder reaction conditions, and reduced waste. mdpi.comcolab.ws For the synthesis of this compound and its analogues, several eco-friendly methods have been reported.

Many reactions are now designed to proceed at room temperature, often facilitated by efficient catalysts. arabjchem.orgdergipark.org.trrsc.org For instance, polymer-supported sulphanilic acid and phosphate-based fertilizers effectively catalyze quinoxaline synthesis at ambient temperatures. arabjchem.orgdergipark.org.tr A straightforward protocol for synthesizing quinoxalin-2(1H)-ones in an open flask at room temperature uses trifluoroacetic acid. rsc.org

Solvent-free methods represent a significant step towards greener synthesis. Microwave-assisted reactions of 2,3-diaminonaphthalene with α-ketoacids can produce this compound analogues without the need for a solvent. oaji.net This approach not only reduces waste but also often shortens reaction times and simplifies purification. oaji.netsapub.org Catalyst-free condensation of o-phenylenediamines with α-keto acids can also be achieved in water, a green solvent, with products easily purified by filtration. organic-chemistry.org

Functionalization Strategies and Derivatization

The development of novel and efficient methods for the functionalization of quinoxalin-2(1H)-ones is crucial for accessing a diverse range of derivatives with potential applications in medicinal chemistry and materials science. nih.govchim.itresearchgate.net Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy, offering a straightforward route to introduce various substituents onto the quinoxalinone core. tandfonline.comchim.it

C-H Functionalization at the C3 Position of Quinoxalin-2(1H)-one

The C3 position of the quinoxalin-2(1H)-one ring system is a prime site for functionalization due to its inherent reactivity. nih.govchim.it A multitude of methods have been developed for the direct C-H functionalization at this position, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed via radical pathways and can be initiated by various means, including transition metals, photocatalysts, or metal-free reagents. nih.govtandfonline.comrsc.org

Recent advancements have highlighted transition-metal-free approaches as environmentally benign alternatives. rsc.org These methods often utilize oxidants like potassium persulfate (K₂S₂O₈) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) to generate radical intermediates that subsequently react with the quinoxalinone scaffold. frontiersin.org For instance, the K₂S₂O₈-mediated reaction of quinoxalin-2(1H)-ones with unactivated alkenes and a trifluoromethyl source (CF₃SO₂Na) provides a direct route to 3-trifluoroalkylated derivatives. nih.govfrontiersin.org Similarly, direct C3-vinylation has been achieved using alkenes in the presence of an oxidant under metal-free conditions. frontiersin.org

Multi-component reactions have also proven to be a highly efficient strategy for the one-pot synthesis of complex C3-substituted quinoxalin-2(1H)-ones. nih.gov These reactions allow for the simultaneous formation of multiple chemical bonds, streamlining the synthetic process. nih.gov

The scope of C-H functionalization at the C3 position is broad, encompassing alkylation, arylation, acylation, cyanation, alkoxylation, sulfenylation, amination, amidation, and phosphonation. tandfonline.comchim.itrsc.org Copper-catalyzed C-H/C-H cross-dehydrogenative coupling has been successfully employed for the C3-benzylation and hydroxyalkylation of quinoxalin-2(1H)-ones using methylarenes and alcohols as coupling partners. chim.it

Table 1: Examples of C-H Functionalization at the C3 Position

Reaction TypeReagents and ConditionsProduct Type
TrifluoroalkylationAlkenes, CF₃SO₂Na, K₂S₂O₈, metal-free3-Trifluoroalkylated quinoxalin-2(1H)-ones
VinylationAlkenes, (NH₄)₂S₂O₈, metal-free3-Vinylated quinoxalin-2(1H)-ones
BenzylationMethylarenes, Cu catalyst3-Benzylated quinoxalin-2(1H)-ones
HydroxyalkylationAlcohols, Cu catalyst3-Hydroxyalkylated quinoxalin-2(1H)-ones
SulfenylationThiols, visible light, photocatalyst-free3-Sulfenylated quinoxalin-2(1H)-ones
AmidationAmides, Cu(I) catalyst, microwave3-Amidated quinoxalin-2(1H)-ones
AlkoxycarbonylationK₂S₂O₈3-Alkoxycarbonylated quinoxalin-2(1H)-ones

Functionalization of the Benzo-Core of Quinoxalin-2(1H)-one

While the C3 position is the most commonly functionalized site, recent research has focused on the selective modification of the benzo-core of the quinoxalin-2(1H)-one skeleton. chemrxiv.orgresearcher.life This presents a greater challenge due to the presence of multiple, less reactive C-H bonds.

A notable achievement in this area is the development of a metal-free protocol for the site-selective halogenation (bromination and chlorination) of the benzo-core. chemrxiv.orgresearcher.life This method utilizes an N-halosuccinimide (NXS) and tert-butyl hydroperoxide (TBHP) reagent system to generate halogen radicals. chemrxiv.orgresearcher.life Remarkably, this system exhibits excellent regioselectivity for the C7 position over the more reactive C3 position. chemrxiv.orgresearcher.life This selectivity is a significant advancement, as previous halogenation and nitration reactions often resulted in mixtures of isomers at the C5, C6, and/or C7 positions. researchgate.net

Furthermore, external electric fields have been explored as a novel tool to control the regioselectivity of functionalization on the benzo-core. researchgate.net By employing the principles of electric double layer theory, researchers have achieved regioselective C7-thiocyanation of quinoxalin-2(1H)-ones. researchgate.net This innovative approach demonstrates the potential of using physical methods to direct chemical reactivity.

Regioselective Transformations and Site-Selective Halogenation

Regioselectivity is a critical aspect of the synthesis of functionalized quinoxalin-2(1H)-ones, as the biological activity of these compounds can be highly dependent on the position of substituents. As discussed previously, significant progress has been made in achieving site-selective halogenation.

The NXS/TBHP reagent system provides a practical and efficient method for the regioselective bromination and chlorination at the C7 position of the benzo-core. chemrxiv.orgresearcher.life This transformation proceeds under mild, metal-free conditions and demonstrates good functional group tolerance. chemrxiv.org The ability to selectively introduce halogens onto the benzo-core opens up avenues for further synthetic modifications through cross-coupling reactions.

In another example of regioselective transformation, a sunlight-induced and g-C₃N₄-catalyzed sulfenylation reaction of quinoxalin-2(1H)-ones has been reported to selectively yield 3-sulfenylated products. nih.gov This heterogeneous catalytic system offers the advantage of easy catalyst recycling. nih.gov

Heteroatom-Incorporation Methods (e.g., Halogenation, Alkoxylation, Cyanation)

The introduction of heteroatoms into the quinoxalin-2(1H)-one scaffold is a key strategy for modulating its physicochemical and biological properties. A variety of methods have been developed for the incorporation of halogens, oxygen, sulfur, nitrogen, and phosphorus. tandfonline.comchim.it

Halogenation: As detailed in the previous sections, site-selective halogenation of the benzo-core at the C7 position has been achieved using an NXS/TBHP system. chemrxiv.orgresearcher.life Additionally, copper-catalyzed C3-H difluoroacetylation of quinoxalinones with ethyl bromodifluoroacetate has been reported. beilstein-journals.org

Alkoxylation: C3-alkoxylation of quinoxalin-2(1H)-ones can be achieved through direct C-H functionalization methods. chim.it

Cyanation: A nickel-catalyzed cascade addition/cyclization of 2-azido-N-arylacrylamides and cyclobutanone (B123998) oxime esters has been developed for the construction of 3-cyanoalkylated quinoxalin-2(1H)-ones. researchgate.net

Sulfenylation: A photocatalyst-free, visible-light-induced regioselective C3-sulfenylation of quinoxalin-2(1H)-ones with various thiols has been developed via a cross-dehydrogenative radical coupling mechanism. tandfonline.com

Amination: A photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines has been established without the need for a metal catalyst or strong oxidant, using air as the sole oxidant. acs.org Copper-based metal-organic frameworks (MOFs) have also been used as recyclable heterogeneous catalysts for the C-H amination of quinoxalin-2(1H)-ones with amines. mdpi.com

Synthesis of Fused Ring Systems and Analogues (e.g., Benzo[g]quinoxaline-5,10-diones, Pyrazolo[1,5-a]quinoxalin-4(5H)-ones)

The synthesis of fused ring systems based on the quinoxalin-2(1H)-one core leads to structurally complex and diverse molecules with a wide range of potential applications. researchgate.netacs.org

One approach involves the C3-alkylation of quinoxalin-2(1H)-one followed by a tandem cyclization. acs.org This strategy has been successfully employed to access novel fused dihalo-aziridino-quinoxalinone heterocycles. acs.org The reaction of N-methylquinoxalin-2(1H)-one with bromoform (B151600) or chloroform (B151607) in the presence of a base leads to the formation of these strained fused systems. acs.org Similarly, the reaction of 1-methylthis compound under these conditions affords the corresponding fused dibromo-aziridino product in excellent yield. acs.org

Another strategy involves the reaction of quinoxalin-2(1H)-ones with N-arylglycine under visible light in the presence of a g-C₃N₄ catalyst. nih.gov Interestingly, the reaction outcome is solvent-dependent, yielding dihydroquinoxalin-2(1H)-ones in a DMSO/H₂O mixture and tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones in ethanol. nih.gov

Furthermore, 3-(1Н-1,5-Benzodiazepin-2(3Н)-ylidenemethyl)quinoxalin-2(1H)-ones react with hydrazines in an acidic medium, leading to the conversion of the seven-membered benzodiazepine (B76468) ring into a five-membered pyrazole (B372694) ring, forming dihetarylmethanes. researchgate.net

Mechanistic Elucidation of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. Many of the functionalization reactions of quinoxalin-2(1H)-ones proceed through radical intermediates.

For instance, in the metal-free C3-vinylation, the reaction is initiated by the generation of a sulfate (B86663) radical anion from ammonium persulfate. frontiersin.org This radical adds to the alkene to form an alkyl radical, which then adds to the C3 position of the quinoxalin-2(1H)-one to produce a nitrogen-centered radical intermediate. frontiersin.org

In the case of the site-selective halogenation of the benzo-core using NXS/TBHP, the mechanism is proposed to involve the formation of electrophilic halogen radicals through a single electron transfer between TBHP and NXS. researcher.life These radicals then attack the electron-rich C7 position of the quinoxalinone ring.

The photocatalytic functionalizations often involve the generation of radical ions upon excitation of the photocatalyst. For example, in the g-C₃N₄-catalyzed reactions, visible light excites the semiconductor, generating electrons and holes that can act as single-electron acceptors and donors, respectively, to initiate the radical cascade. nih.gov

A donor-acceptor inversion strategy has also been proposed, where the in situ formation of a salt between the quinoxalin-2(1H)-one and an acid or hexafluoroisopropanol (HFIP) creates a potent oxidizing species that drives the radical reaction. acs.org

Radical Pathways in Synthetic Transformations

Radical chemistry has become a significant avenue for the functionalization of quinoxalin-2(1H)-ones, offering mild and selective transformations. chemrxiv.org These pathways are crucial for creating C-C, C-N, and other heteroatom bonds, with photochemistry and electrochemistry playing an increasingly important role in conducting these reactions under gentle conditions. chemrxiv.org

A key strategy involves the direct C3–H functionalization, which often proceeds through a radical mechanism. chim.it For instance, under photocatalytic conditions, N-arylglycines can decarbonate to generate a key arylaminomethyl radical. chim.it This radical is then trapped by quinoxalin-2(1H)-one, leading to an N-centered radical intermediate, which ultimately undergoes intramolecular cyclization and deprotonation to yield an annulated product. chim.it Similarly, aryl radicals can be generated from the homolysis and decarboxylation of benzoyl peroxide (BPO) under either visible light or thermal conditions, which then engage in C3–H arylation of the quinoxalinone core. chim.it

The generation of alkyl radicals for C3-alkylation has also been extensively explored. One photoredox-catalyst-free method uses photoexcited 4-alkyl-1,4-dihydropyridines (R-DHPs) as alkyl radical precursors in the presence of acetoxybenziodoxole (BI-OAc) as an electron acceptor. organic-chemistry.org This approach demonstrates good functional group compatibility. chim.itorganic-chemistry.org Another method relies on an oxy-radical-induced β-fragmentation of alcohol derivatives to achieve alkylation. organic-chemistry.org Furthermore, visible-light-driven protocols can utilize alkyl-NHP-esters as alkyl radical donors, with the quinoxalin-2(1H)-one itself acting as the acceptor, in catalyst- and additive-free systems. researchgate.net

The regioselectivity of radical reactions can be controlled by reaction parameters. A notable example is the temperature-controlled regiodivergent functionalization at the C-3 versus C-7 positions. chemrxiv.org Using 2-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (NBSA), an imidyl radical can be generated. chemrxiv.org This radical's stability and nucleophilicity can be modulated; under certain conditions, it acts as a nucleophile for C-3 imidation, while under different conditions, a free bromine radical is formed that reacts at the C-7 position. chemrxiv.org Heterogeneous photocatalysis using materials like graphite (B72142) carbon nitride (g-C3N4) or covalent organic frameworks (2D-COF) also facilitates radical reactions, such as hydroxylation and alkylation, by generating radical intermediates upon visible light irradiation. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Applications

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, particularly for aromatic systems bearing electron-withdrawing groups. pressbooks.pub The reaction typically follows a two-step addition-elimination mechanism. pressbooks.pubmasterorganicchemistry.com In the first step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comscribd.com The presence of electron-withdrawing groups, especially at positions ortho or para to the leaving group, is crucial as they stabilize the negative charge of this intermediate, thereby accelerating the reaction. pressbooks.pubmasterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

The quinoxalin-2(1H)-one scaffold is inherently electron-deficient, making it a suitable substrate for SNAr-type reactions. nih.gov Direct C–H bond functionalization can be achieved through a nucleophilic aromatic substitution of hydrogen (SNArH) approach. nih.gov This highlights the utility of the quinoxalinone core in reactions where a hydride ion is formally displaced.

Applications often involve the substitution of a good leaving group, such as a halogen, at the C3 position of the quinoxaline ring. For example, a 3-chloro-quinoxaline derivative can react with an amine nucleophile, like 4-amino-piperidine, in a classic SNAr reaction to form a new C-N bond. The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The development of SNAr reactions under mild and sustainable conditions, such as in aqueous media using additives like hydroxypropyl methylcellulose (B11928114) (HPMC), has broadened their applicability and functional group tolerance, making them valuable for synthesizing pharmaceutically relevant molecules. d-nb.info

Tandem Cyclization and Rearrangement Processes

Tandem reactions, where multiple bond-forming events occur in a single pot, provide an efficient and atom-economical route to complex molecular architectures from simple precursors. nih.govthieme-connect.com Quinoxalin-2(1H)-one and its analogues are versatile substrates for such processes, enabling the rapid construction of fused heterocyclic systems. nih.govacs.org

One prominent strategy involves an initial C3-functionalization followed by an intramolecular cyclization. A base-mediated C3-alkylation of quinoxalin-2(1H)-ones with dihaloalkanes, for instance, leads to the formation of novel fused dihalo-aziridino-quinoxalinone heterocycles through a tandem sequence that constructs both a C–C and a C–N bond. acs.org Similarly, visible-light-mediated C-3 alkylation using α-amino acid derivatives can be followed by a tandem cyclization to produce fused tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. acs.org Copper-catalyzed tandem reactions of quinoxalin-2(1H)-ones with trimethylsilyl (B98337) azide (B81097) (TMSN₃) have also been developed to access fused tetrazolo[1,5-a]quinoxalin-4(5H)-ones. acs.org

Multicomponent tandem reactions further expand the synthetic utility. A three-component free-radical cascade involving quinoxalin-2(1H)-ones, perfluoroalkyl iodides, and various alkenes under visible light initiation yields complex perfluoroalkyl-containing derivatives. nih.gov Another three-component tandem reaction combines quinoxalin-2(1H)-ones, unactivated olefins, and TMSN₃ with a hypervalent iodine(III) reagent as an oxidant to synthesize azido-containing quinoxalin-2(1H)-ones efficiently. nih.gov Tandem processes can also be initiated by phosphorus radicals, leading to phosphinoyl/cyclization cascades. oaepublish.com

Rearrangement reactions of the quinoxalinone core also provide access to different heterocyclic systems. A notable example is the acid-catalyzed rearrangement of spiro-quinoxalinone derivatives. rsc.org These compounds, formed from the reaction of quinoxalin-2(1H)-ones with α-diketones, rearrange under milder conditions and in nearly quantitative yields to form substituted benzimidazole (B57391) derivatives, demonstrating a significant structural transformation. rsc.org

Substrate Scope and Adaptability in Synthetic Methodologies

The synthetic methodologies developed for the functionalization of this compound and its analogues demonstrate a broad substrate scope and high adaptability, accommodating a wide range of functional groups. chemrxiv.orgrsc.orgresearchgate.net This tolerance is crucial for the synthesis of diverse derivatives for applications in medicinal chemistry and materials science. rsc.org

In radical functionalization pathways, the regioselectivity and efficiency of the reactions are often compatible with various substituents on the quinoxalinone scaffold. For the regiodivergent C-3 imidation and C-7 bromination, both electron-donating groups (EDG) and electron-withdrawing groups (EWG) on N-1 substituted quinoxalin-2(1H)-ones are well-tolerated, generally providing good to excellent yields. chemrxiv.org For example, N-benzyl quinoxalinones with para-substituents like methyl (EDG) or nitro and cyano (EWG) all react effectively. chemrxiv.org Halogen-containing substrates also produce the desired products in high yields. chemrxiv.org

Tandem cyclization reactions also exhibit a wide substrate scope. The synthesis of fused dihalo-aziridino quinoxalinones proceeds smoothly with various N-substituents, including N-phenyl, N-p-chlorophenyl, N-cyclopropylmethyl, and N-homobenzylic groups, affording products in excellent yields (up to 93%). acs.org Significantly, the highly aromatic 1-methylthis compound is also a suitable substrate for this transformation, yielding the corresponding product efficiently. acs.org

The adaptability of these methods is further highlighted by their successful application in multi-component reactions and on a larger scale. researchgate.net For example, a three-component difunctionalization of aryl alkenes with quinoxalinones and P(O)SH compounds is compatible with numerous functional groups and is easily adaptable for large-scale synthesis. researchgate.net The synthesis of quinoxalinones themselves via the cyclization of N-protected o-phenylenediamines with carbonyl compounds shows excellent substrate adaptability at room temperature. rsc.org

The table below illustrates the substrate scope for the synthesis of various 1-substituted-3-phenylquinoxalin-2(1H)-one derivatives, showcasing the tolerance for different electronic and steric properties on the phenyl ring. thieme-connect.com

EntryR Group on Phenyl RingProduct Compound NameYield (%)
1H1-Isobutyl-3-phenylquinoxalin-2(1H)-one-
23-CF₃1-(Cyclopropylmethyl)-3-[3-(trifluoromethyl)phenyl]quinoxalin-2(1H)-one66
34-F1-(Cyclopropylmethyl)-3-(4-fluorophenyl)quinoxalin-2(1H)-one-
43-OCH₃1-Benzyl-3-(3-methoxyphenyl)quinoxalin-2(1H)-one54
54-Cl1-Benzyl-3-(4-chlorophenyl)quinoxalin-2(1H)-one-

The following table demonstrates the substrate scope for the C-3 and C-7 functionalization of N-1 substituted quinoxalin-2(1H)-ones. chemrxiv.org

EntryN-1 SubstituentFunctionalizationProductYield (%)
1MethylC-3 Imidation2-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide88
2BenzylC-3 Imidation2-(4-benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide90
3Benzyl (p-NO₂)C-3 Imidation2-(4-(4-nitrobenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide95
4MethylC-7 Bromination7-bromo-1-methylquinoxalin-2(1H)-one80
5BenzylC-7 Bromination7-bromo-1-benzylquinoxalin-2(1H)-one79
6Benzyl (p-CN)C-7 Bromination7-bromo-1-(4-cyanobenzyl)quinoxalin-2(1H)-one92

Structure Activity Relationships Sar in Benzo G Quinoxalin 2 1h One Derivatives

Elucidation of Structural Determinants for Modulating Biological Activity

The fundamental Benzo[g]quinoxalin-2(1H)-one scaffold is a key determinant of its biological activity. The fused ring system provides a rigid framework that can interact with biological targets. The presence and position of substituents on this core structure significantly modulate its pharmacological properties. For instance, the quinoxaline (B1680401) ring and its substituents play a crucial role in the binding patterns to specific biological targets. researchgate.net

Impact of Substituents on Bioactivity Profile

The electronic properties of substituents on the this compound ring system have a profound impact on biological activity. The introduction of electron-withdrawing groups, such as nitro (NO2) or carboxyl (COOH) groups, can enhance the potency of certain derivatives. For quinoxalinone derivatives, an increase in inhibition efficiency has been observed with the introduction of strong electron-withdrawing substituents on the aryl group or the main core. nih.gov For example, compounds with a p-COOH or m-NO2 group have shown high inhibition efficiencies. nih.gov Conversely, electron-donating groups can also modulate activity, and the optimal electronic nature of the substituent often depends on the specific biological target.

The presence of electron-donating (methyl) and electron-withdrawing (bromo and nitro) groups can fine-tune the intermolecular charge transfer transitions and emission properties, which can be relevant for their application as electron-transporting materials. beilstein-journals.org This modulation of electronic properties can also influence their interaction with biological macromolecules.

The position of functional groups on the this compound scaffold is critical for determining both the efficacy and selectivity of the compound. Altering the substitution pattern can change the molecule's interaction with the target's binding site, leading to significant differences in biological activity.

For instance, modifications at the C3 position of the quinoxalin-2(1H)-one ring are a common strategy for developing derivatives with a wide range of biological activities. nih.gov The specific placement of substituents can influence the molecule's ability to form key interactions, such as hydrogen bonds or hydrophobic interactions, within the active site of an enzyme or receptor. This, in turn, affects the compound's potency and its ability to discriminate between different biological targets, thereby enhancing its selectivity.

Hydrogen bonding plays a crucial role in the interaction of this compound derivatives with their biological targets. The presence of hydrogen-bond acceptors (HBAs) and hydrogen-bond donors (HBDs) within the molecular structure is often essential for potent biological activity. These moieties can form specific hydrogen bonds with amino acid residues in the binding pocket of a protein, contributing significantly to the binding affinity.

The design of new compounds often incorporates the attachment of HBD and HBA groups at specific positions, such as the C-3 position of the quinoxalin-2-one ring, to enhance their antagonistic activity. researchgate.net The strategic placement of these groups can optimize the molecule's interaction with its target, leading to improved efficacy. nih.gov

Conformational Analysis and Bioactivity Correlation

Computational methods, such as molecular docking, are often used to predict the binding mode of these derivatives and to correlate their conformation with their observed biological activity. These studies help to understand how the molecule orients itself within the active site and which conformational features are essential for a productive interaction.

SAR Studies for Specific Biological Activities (e.g., antiviral, anticancer, antimicrobial)

Antiviral Activity: Structure-activity relationship studies have been instrumental in identifying quinoxaline derivatives with potent antiviral properties. For instance, bis-2-furyl-modified analogs have shown superior antiviral efficacy against the influenza A virus by disrupting the binding of double-stranded RNA to the NS1A protein. nih.gov The specific nature and placement of substituents on the quinoxaline core are critical for optimizing these antiviral effects.

Anticancer Activity: The anticancer activity of this compound derivatives is heavily influenced by their structural features. For example, the presence of a dibromo substitution has been shown to enhance cytotoxic activity against breast cancer cell lines. mdpi.comnih.gov The introduction of different substituents can modulate the mechanism of action, which can include the inhibition of enzymes like topoisomerase IIβ or the induction of apoptosis. mdpi.comnih.gov

Antimicrobial Activity: The antimicrobial potential of quinoxalin-2(1H)-one derivatives is also dictated by their chemical structure. Studies have shown that the introduction of moieties like hydrazone, hydrazine, and pyrazole (B372694) can lead to significant antibacterial activity. johnshopkins.edu The nature of the substituents on the phenylsulfonamide moiety of quinoxaline sulfonamides has been shown to affect their antibacterial activity, with ortho-hydroxy groups increasing activity and methoxyphenyl groups decreasing it. mdpi.com

Table of SAR Findings for Anticancer Activity of Benzo[g]quinoxaline (B1338093) Derivatives against MCF-7 Breast Cancer Cells

CompoundSubstitutionsIC50 (µM)Reference
Doxorubicin (B1662922) (Reference)-2.01 nih.gov
3 2-(4-Chlorophenyl)benzo[g]quinoxaline2.89 nih.gov
4 4-acetyl-2-(4-chlorophenyl)-1H-benzo[g]quinoxaline16.22 mdpi.comnih.gov
9 1-(5,10-dibromo-3-(4-chlorophenyl)benzo[g]quinoxalin-1(2H)-yl)ethan-1-one8.84 mdpi.comnih.gov

Investigation of Biological Activities and Molecular Mechanisms Preclinical Focus

Antimicrobial Activity Investigations

Derivatives of the quinoxaline (B1680401) core structure have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria, fungi, mycobacteria, and various parasites. sapub.orgscholarsresearchlibrary.com

Antibacterial Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)

Quinoxaline derivatives have shown considerable promise as antibacterial agents, with various synthesized compounds exhibiting efficacy against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com Synthetic quinoxalines are integral to several antibiotics, such as echinomycin (B1671085) and levomycin, known to inhibit the growth of Gram-positive bacteria. scholarsresearchlibrary.com

In one study, a series of novel quinoxaline derivatives were tested for their in vitro antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). scholarsresearchlibrary.com Several compounds in this series demonstrated high activity against both classes of bacteria. scholarsresearchlibrary.com Another investigation into new substituted quinoxalines found that compounds designated as 2d and 3c were the most effective against the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. nih.gov Furthermore, compounds 2d, 3c, 4, and 6a showed the highest activity against the Gram-positive Bacillus subtilis, with an MIC of 16 μg/mL. nih.gov

Similarly, an evaluation of substituted quinoxalin-2(1H)-one derivatives revealed significant activity, particularly against P. aeruginosa. jocpr.com Specifically, compound IIIb was highly active against E. coli, while compounds IIIc and IIId were highly active against S. aureus and P. aeruginosa. jocpr.com The antibacterial activity of quinoxaline 1,4-di-N-oxide derivatives has also been assessed, with one compound (4b) showing a potent MIC of 0.06 µg/ml against Bacillus subtilis. scirp.org

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

Compound/Derivative Bacterial Strain Type Activity Measurement Result Source
Compound 2d Escherichia coli Gram-negative MIC 8 µg/mL nih.gov
Compound 3c Escherichia coli Gram-negative MIC 8 µg/mL nih.gov
Compound 2d Bacillus subtilis Gram-positive MIC 16 µg/mL nih.gov
Compound 3c Bacillus subtilis Gram-positive MIC 16 µg/mL nih.gov
Compound 4 Bacillus subtilis Gram-positive MIC 16 µg/mL nih.gov
Compound 6a Bacillus subtilis Gram-positive MIC 16 µg/mL nih.gov
Compound 4b Bacillus subtilis Gram-positive MIC 0.06 µg/mL scirp.org
Compound 4e Streptococcus pneumonia Gram-positive MIC 0.12 µg/mL scirp.org
Compound IIIb Escherichia coli Gram-negative N/A Highly Active jocpr.com
Compound IIIc Staphylococcus aureus Gram-positive N/A Highly Active jocpr.com
Compound IIId Pseudomonas aeruginosa Gram-negative N/A Highly Active jocpr.com

Antifungal Properties (e.g., against Candida albicans)

The antifungal potential of quinoxaline-based compounds has been explored, with some derivatives showing significant action against various fungal strains, including the opportunistic pathogen Candida albicans. jocpr.comnih.gov

In a study of substituted quinoxalin-2(1H)-one derivatives, compounds IIIc and IIId were reported to be highly active against C. albicans. jocpr.com Another study focusing on a pentacyclic quinoxaline derivative, compound 10, found it to have the highest antifungal activity against both Candida albicans and Aspergillus flavus, with a MIC of 16 μg/mL. nih.gov

Research into benzo[g]quinazolines, which are structurally related to benzo[g]quinoxalines, has also provided insights. nih.gov A series of these compounds were tested against C. albicans, with compounds 1 and 2 demonstrating good inhibition zones of 20 mm and 22 mm, respectively, in comparison to the standard drug fluconazole (B54011) (26 mm). nih.gov However, not all quinoxaline derivatives exhibit this property; a series of quinoxaline 1,4-di-N-oxide derivatives were found to have no effect on C. albicans. scirp.org

**Table 2: Antifungal Activity Against *Candida albicans***

Compound/Derivative Core Structure Activity Measurement Result Source
Compound IIIc Quinoxalin-2(1H)-one N/A Highly Active jocpr.com
Compound IIId Quinoxalin-2(1H)-one N/A Highly Active jocpr.com
Compound 10 Pentacyclic Quinoxaline MIC 16 µg/mL nih.gov
Compound 1 Benzo[g]quinazoline Inhibition Zone 20 mm nih.gov
Compound 2 Benzo[g]quinazoline Inhibition Zone 22 mm nih.gov
Fluconazole (Ref.) N/A Inhibition Zone 26 mm nih.gov

Antimycobacterial and Antiparasitic Actions (e.g., Anti-Trypanosomal, Anti-Leishmanial, Anti-Malarial)

The broad biological activity of the quinoxaline scaffold extends to antimycobacterial and antiparasitic applications. orientjchem.orgresearchgate.net Derivatives have been synthesized and evaluated against the causative agents of tuberculosis, leishmaniasis, and trypanosomiasis. orientjchem.orgresearchgate.net

In the realm of antimycobacterial research, a series of benzo[g]quinoxaline-5,10-dione based pyridine (B92270) derivatives were synthesized and screened. orientjchem.org Among these, compound 6h, featuring a 4-N(CH₃)₂ group, was identified as the most active antimycobacterial agent. orientjchem.org Another study on benzo[g]quinoxaline-5,10-dione based pyrazoline derivatives found compound 7j, with a 4-CH₃ substitution, to be the most active against mycobacteria. ijpsr.com

For antiparasitic activity, a novel series of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated in vitro against Trypanosoma cruzi and Leishmania mexicana. researchgate.net Three of these compounds demonstrated superior anti-T. cruzi activity compared to the reference drugs nifurtimox (B1683997) and benznidazole. researchgate.net Additionally, two compounds, M7 and E4, were more effective against L. mexicana promastigotes than the standard amphotericin-B. researchgate.net The in silico results from this study suggested that one of the active compounds, M2, is a potential inhibitor of trypanothione (B104310) reductase. researchgate.net Cationic compounds have historically been a significant source of antiparasitic drugs, and modern research has identified dicationic compounds that are potent against T. brucei and P. falciparum in both in vitro and in vivo models. csic.es

Table 3: Antimycobacterial and Antiparasitic Activity of Quinoxaline Derivatives

Compound/Derivative Target Organism Activity Noted Source
Compound 6h Mycobacteria Most active in its series orientjchem.org
Compound 7j Mycobacteria Most active in its series ijpsr.com
Compound M2 Trypanosoma cruzi Better than nifurtimox/benznidazole researchgate.net
Compound M7 Leishmania mexicana Better than amphotericin-B researchgate.net
Compound E4 Leishmania mexicana Better than amphotericin-B researchgate.net

Antiviral Activities (e.g., against Hepatitis C Virus, Anti-HIV)

Quinoxaline derivatives have been systematically investigated as potential antiviral agents, with significant findings related to Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). nih.gov The high mutation rate of HCV necessitates the development of new direct-acting antiviral agents (DAAs). europa.eu

In the context of HCV, a derivative from the pyrido[2,3-g]quinoxalinone series, 5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxaline-2(1H)-one, was found to inhibit HCV replication with a 50% effective concentration (EC₅₀) of 7.5 ± 0.5 µM, although it also showed some cytotoxicity. nih.gov Notably, the approved HCV drug Grazoprevir is a macrocyclic NS3/4a protease inhibitor that contains a quinoxaline moiety, highlighting the scaffold's importance in antiviral drug design. nih.gov Other studies have synthesized quinoxalin-2-one derivatives and tested them for activity against HCV, with some showing potent and selective action. nih.gov

Regarding anti-HIV research, the quinoxaline scaffold was identified as a promising core moiety in a structure-based drug design approach for novel anti-HIV agents. nih.gov A series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized, and two compounds with bulky substitutions (compounds 23 and 24) exhibited better activity compared to those with smaller substitutions. nih.gov

Antineoplastic and Cytotoxic Mechanisms

The quinoxaline scaffold is a key feature in a variety of compounds investigated for their anticancer properties, with derivatives showing activity through mechanisms such as the inhibition of tyrosine kinases and the induction of apoptosis. nih.gov

Inhibition of Cancer Cell Proliferation (in vitro cell line studies: MCF-7, HCT-116, LoVo, MDA-MB-436)

The antiproliferative activity of quinoxaline derivatives has been evaluated against several human cancer cell lines, including breast (MCF-7) and colorectal (HCT-116, LoVo) cancer lines. nih.govnih.govvulcanchem.com

A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds were tested against HCT-116 and MCF-7 cell lines. nih.gov The most active compounds demonstrated potent inhibition, with 50% inhibitory concentration (IC₅₀) values of 1.9 µg/mL on HCT-116 cells and 2.3 µg/mL on MCF-7 cells, which were more potent than the reference drug doxorubicin (B1662922) (IC₅₀ 3.23 µg/mL). nih.gov

In another study, quinoxaline-2(1H)-one derivatives 98 and 100b were assessed against a panel of cancer cells, including HCT-116 and MCF-7. nih.gov These compounds showed notable activity, with compound 98 having an IC₅₀ of 2.20 µM against HCT-116 and 5.50 µM against MCF-7. nih.gov The anticancer potential of compounds related to 3-aminobenzo[g]quinoxalin-2(1H)-one has also been noted, with evaluations against colorectal cancer cell lines such as HCT-116 and LoVo. vulcanchem.com

Table 4: In Vitro Antiproliferative Activity of Selected Quinoxaline Derivatives

Compound/Derivative Cell Line Cancer Type IC₅₀ Source
Active Derivative 1 HCT-116 Colorectal 1.9 µg/mL nih.gov
Active Derivative 2 MCF-7 Breast 2.3 µg/mL nih.gov
Doxorubicin (Ref.) HCT-116 / MCF-7 N/A 3.23 µg/mL nih.gov
Compound 98 HCT-116 Colorectal 2.20 µM nih.gov
Compound 98 MCF-7 Breast 5.50 µM nih.gov
Compound 100b HCT-116 Colorectal 2.20 µM nih.gov
Compound 100b MCF-7 Breast 5.50 µM nih.gov

Modulation of DNA Topoisomerase Activity

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them important targets for anticancer drugs. researchgate.net Topoisomerase inhibitors are categorized as either poisons, which stabilize the enzyme-DNA complex leading to DNA strand breaks, or catalytic inhibitors, which block the enzyme's function without causing DNA damage. acs.orgnih.gov Derivatives of the quinoxaline scaffold have been identified as potential topoisomerase II inhibitors. researchgate.net Specifically, some quinoxaline compounds are believed to selectively target the topoisomerase IIβ isoform. researchgate.netnih.gov The development of catalytic inhibitors of topoisomerase II is a key area of research, aiming to reduce the DNA damage and associated side effects seen with topoisomerase poisons. acs.org

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. Several studies have shown that derivatives of quinoxaline can induce apoptosis in cancer cells through the modulation of key regulatory proteins.

One of the primary mechanisms involves altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Research has demonstrated that certain quinoxaline derivatives can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. dntb.gov.uanih.govresearchgate.netresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that can trigger the mitochondrial pathway of apoptosis. nih.gov

Following the changes in the Bcl-2 family proteins, the activation of executioner caspases, such as Caspase-3, is a hallmark of apoptosis. Studies on quinoxaline derivatives have confirmed their ability to activate Caspase-3, which then orchestrates the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. dntb.gov.uanih.govresearchgate.netresearchgate.netnih.govnih.govacs.org For instance, a novel substituted benzo[g]quinoxaline-based cyclometalated Ru(II) complex, upon irradiation, was shown to activate caspase 3, indicating a caspase-dependent apoptotic cell death pathway. nih.govnih.govacs.org

Table 1: Effect of Quinoxaline Derivatives on Apoptotic Markers

Compound/Derivative ClassEffect on BaxEffect on Bcl-2Effect on Caspase-3Cell Line(s)
2,4-disubstituted benzo[g]quinoxaline (B1338093)ActivationDownregulation-Not specified dntb.gov.ua
Indeno[1,2-b]quinoxaline derivativesUpregulationDownregulationUpregulationHCT-116, HepG-2, MCF-7 nih.gov
Substituted benzo[g]quinoxaline-based Ru(II) complex--ActivationHCT116 nih.govnih.govacs.org

This table is for illustrative purposes and synthesizes data from multiple sources. Specific fold-changes and concentrations are not included as they vary across studies.

PARP-1 Inhibition Studies

Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme involved in DNA repair, and its inhibition is a therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations. stjohns.edunih.govmdpi.com Quinoxaline derivatives have been investigated as potential PARP-1 inhibitors. stjohns.edunih.govnih.gov Structure-activity relationship studies have been conducted to optimize the inhibitory activity and selectivity of quinoxalin-2(1H)-one derivatives for PARP-1 over PARP-2. stjohns.edu For example, a study led to the development of compounds with significant PARP-1 inhibitory activity, with IC50 values in the nanomolar range. stjohns.edu Another study used a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold to design new PARP-1 inhibitors, with some derivatives showing inhibitory activity greater than the reference drug, Olaparib. nih.gov

Table 2: PARP-1 Inhibitory Activity of Selected Quinoxaline Derivatives

Derivative ClassLinker/MotifPARP-1 IC50
Pyridyl-2-carboxamide adenine-binding motif derivativeTruncated piperazine (B1678402) ring surrogates12 nM and 19 nM for two promising compounds stjohns.edu
6-sulfonoquinoxaline scaffoldThiosemicarbazide linker with p-methoxyphenyl ring2.31 nM nih.gov

Data presented is based on specific optimized derivatives from the cited studies.

Autophagy Modulation in Cancer Cells

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.gov The interplay between autophagy and apoptosis is a critical area of cancer research. rsc.org A study on a new quinoxaline-containing peptide, RZ2, found that it induces apoptosis in cancer cells by modulating autophagy. rsc.org The compound was observed to accumulate in acidic compartments, blocking the progression of autophagy. This blockage, in turn, led to the disruption of the mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS), ultimately causing the cells to undergo apoptosis. rsc.org

Targeting Cancer Stem Cells

Cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for tumor initiation, metastasis, recurrence, and resistance to therapy. nih.govacs.org Targeting CSCs is a significant goal in cancer treatment. acs.org A novel substituted benzo[g]quinoxaline-based cyclometalated Ru(II) complex has been identified as a photoactive agent capable of killing colon cancer stem cells. nih.govnih.govacs.org When irradiated, this complex induces lipid peroxidation and activates the apoptotic pathway, demonstrating a potential strategy for eliminating the highly resilient CSC population. nih.govnih.govacs.org Other studies on novel heterocyclic compounds with structural similarities to quinoxaline have shown that they can inhibit the formation of colon cancer spheres in 3D cultures, which is a characteristic of CSCs, thereby eradicating the self-renewal ability of these cells. acs.orgaub.edu.lb

Receptor and Enzyme Modulation

Opioid Receptor Ligand Investigations (Antagonistic Effects)

The quinoxaline scaffold has also been explored for its potential to modulate the activity of opioid receptors. Research into the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives, derived from quinoxalin-2(1H)-one, has led to the identification of compounds with antagonistic effects at various opioid receptors. researchgate.net In one study, eight of the synthesized compounds exhibited antagonistic activity with EC50 values below 5 µM at different opioid receptors. researchgate.net Molecular docking studies suggested that these compounds bind to the kappa-opioid receptor (hKOR), with some participating in hydrogen bonding with key amino acid residues in the active site. researchgate.net This line of investigation highlights the versatility of the quinoxaline chemical scaffold in interacting with diverse biological targets beyond the realm of cancer therapy.

GABA A /Benzodiazepine (B76468) Receptor Interactions

The GABA A receptor, a ligand-gated ion channel, is the primary target for benzodiazepines, which modulate the receptor's activity to produce sedative and anxiolytic effects. vulcanchem.comnih.gov The receptor complex has a specific binding site for benzodiazepines, located at the interface between the α and γ subunits, which is distinct from the GABA binding site. vulcanchem.com The interaction of ligands with this site can range from agonism (enhancing GABA effects) to antagonism (blocking the effects of agonists) to inverse agonism (reducing GABA effects). nih.gov

Derivatives of the quinoxaline scaffold have been a focus of research for their potential to interact with this benzodiazepine binding site. Studies on related imidazo[1,5-a]quinoxaline (B8520501) derivatives, for example, have demonstrated high-affinity binding to the receptor complex. mdpi.com Researchers have synthesized and evaluated series of these compounds, identifying molecules that act as partial agonists. mdpi.com These partial agonists are of particular interest as they may offer therapeutic benefits, such as anxiolytic and anticonvulsant effects, while potentially having a more limited side-effect profile compared to full agonists. mdpi.com For instance, certain imidazo[1,5-a]quinoline (B8571028) derivatives have shown anxiolytic and anti-amnestic properties in preclinical models without the significant muscle-relaxant side effects associated with classical benzodiazepines. rsc.org Similarly, studies on naphthalene-based quinoxalines have indicated sedative and hypnotic activities, though with less potent anxiolytic effects when compared to diazepam. researchgate.net

The affinity of these compounds for the central benzodiazepine receptor (CBR) is typically quantified by their ability to displace a radiolabeled ligand, such as [3H]flumazenil, from brain membrane preparations. rsc.org This is often expressed as an IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) or a Ki value (inhibition constant). For example, a series of imidazo[1,5-a]quinoline derivatives displayed high CBR affinity with Ki values in the submicromolar and even subnanomolar ranges. rsc.org

Table 1: Benzodiazepine Receptor Affinity for Selected Quinoxaline-Related Derivatives

Compound Class Receptor Target Measurement Finding Reference(s)
Imidazo[1,5-a]quinoxaline amides, carbamates, and ureas GABA A /Benzodiazepine Receptor Complex Binding Affinity & Functional Assays High affinity with efficacies ranging from antagonist to full agonist; many identified as partial agonists. mdpi.com
Imidazo[1,5-a]quinoline derivatives Central Benzodiazepine Receptor (CBR) [3H]flumazenil Displacement Assay High affinity with Ki values in submicromolar to subnanomolar ranges (e.g., fluoroderivative 7w, Ki = 0.44 nM). rsc.org

This table is for illustrative purposes and represents findings from related quinoxaline structures, not necessarily this compound itself.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is frequently overexpressed in inflammatory conditions and various cancers, where it contributes to malignancy and inhibits apoptosis. dovepress.com As a result, the development of selective COX-2 inhibitors is a significant therapeutic strategy. Quinoxalinone derivatives have been identified as a promising scaffold for this purpose. nih.govnih.gov

Research has demonstrated that newly synthesized quinoxalin-2(1H)-one and quinazolinone Schiff's bases can act as inhibitors of both COX-2 and Lactate (B86563) Dehydrogenase A (LDHA). nih.govnih.gov Molecular docking studies of these derivatives within the COX-2 active site have been performed to understand the structural basis for their inhibitory activity, often revealing key hydrogen bonding interactions with residues like Tyr355 and Arg120. researchgate.net

In one study, novel quinoxaline derivatives were synthesized and evaluated for their anticancer and COX inhibitory activities. rsc.orgnih.gov Several compounds exhibited potent, selective inhibition of COX-2 over COX-1. rsc.orgnih.gov For example, two derivatives showed COX-2 IC50 values of 0.62 µM and 0.46 µM, with high selectivity indexes of 61.23 and 66.11, respectively. rsc.orgnih.gov These findings suggest that the quinoxaline core can serve as a template for designing effective dual anticancer and anti-inflammatory agents. rsc.orgnih.gov

Table 2: COX-2 Inhibitory Activity of Selected Quinoxaline Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2) Reference(s)
Derivative 11 37.96 0.62 61.23 rsc.orgnih.gov
Derivative 13 30.41 0.46 66.11 rsc.orgnih.gov
Derivative 4a >20 1.17 >17.09 rsc.orgnih.gov

This table presents data for specific quinoxaline derivatives evaluated in the cited study and not for this compound.

Lactate Dehydrogenase A (LDHA) Inhibition

Lactate dehydrogenase A (LDHA) is a critical enzyme in the metabolic pathway of anaerobic glycolysis, which is often exploited by cancer cells to sustain their rapid proliferation (a phenomenon known as the Warburg effect). nih.govnih.gov Inhibition of LDHA is therefore considered a promising strategy in cancer therapy. frontiersin.org

The quinoxalinone scaffold has emerged as a structure of interest for developing LDHA inhibitors. nih.govnih.gov In vitro testing of newly synthesized quinoxalinone Schiff's bases confirmed their ability to inhibit the LDHA enzyme. nih.govnih.gov This activity, often coupled with COX-2 inhibition, positions these compounds as potential multi-target agents for diseases like colorectal cancer, where both pathways are significant effectors of disease progression. nih.govnih.gov The development of small molecules that inhibit LDHA offers a potential advantage over other therapeutic modalities due to their stability and suitability for oral administration. mdpi.com

Inhibition of Protein Misfolding and Aggregation

The misfolding and subsequent aggregation of proteins is a key pathological feature of numerous neurodegenerative disorders, such as Alzheimer's disease, which is characterized by the aggregation of amyloid-beta (Aβ) peptides. mdpi.comnih.gov A key therapeutic goal is the discovery of small molecules that can inhibit or disrupt this aggregation process.

Directly relevant to the core compound, a study synthesized a series of steroidal quinoxalin-2(1H)-ones and investigated their ability to inhibit the aggregation of human lysozyme (B549824) (HLZ). nih.gov The results indicated that these derivatives have the potential to modulate protein aggregation, with the potency influenced by the type of substituent on the quinoxalin-2(1H)-one ring; electron-withdrawing groups were found to enhance the inhibitory activity. nih.gov The most active compound in the series, a NO₂-substituted derivative, demonstrated the greatest effect in preventing protein aggregation. nih.gov

Broader research into related heterocyclic structures further supports this potential. Various compounds with different core structures have been designed as modulators of Aβ42 aggregation, with some demonstrating concentration-dependent inhibition while others can accelerate fibril formation. researchgate.net

Table 3: Protein Aggregation Inhibition by Steroidal Quinoxalin-2(1H)-one Derivatives

Compound Substituent Type Activity Finding Reference(s)
Steroidal quinoxalin-2(1H)-one derivatives Electron-releasing or Electron-withdrawing Human Lysozyme (HLZ) aggregation inhibition Electron-withdrawing (EW) moieties improved the protein aggregation inhibition potency. nih.gov

Neurobiological Activity Assessment (e.g., Neuroprotective Effects)

Beyond targeting specific enzymes or protein aggregates, quinoxaline derivatives have been assessed for broader neurobiological activities, particularly for their neuroprotective effects. Such agents are sought for the treatment of acute and chronic neurological disorders. scirp.org

The AMPA receptor antagonist 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) has demonstrated neuroprotective effects in models of focal cerebral ischemia. scirp.orgahajournals.org Treatment with NBQX was shown to reverse some of the ischemic damage observed in brain tissue. ahajournals.org Other research has shown that certain quinoxalinone derivatives can exert anxiolytic- and antidepressant-like effects in preclinical models. scirp.org For example, chronic administration of 6-nitro-2(1H)-quinoxalinone produced significant anxiolytic and antidepressant responses in rats without affecting locomotor activity. scirp.org Furthermore, some quinoxaline-based hydrazone derivatives have shown a statistically significant neuroprotective effect in a 6-hydroxydopamine-induced model of neurotoxicity by preserving synaptosomal viability and levels of reduced glutathione. researchgate.net

Mechanistic Characterization of Biological Action

Cellular Uptake and Subcellular Localization Studies (e.g., Membrane Targeting)

To understand a compound's mechanism of action, it is crucial to determine its ability to enter cells and identify its subcellular destination. Studies on quinoxaline-based compounds have revealed diverse localization patterns, which can provide clues to their biological functions.

Reactive Oxygen Species (ROS) Generation

The capacity of certain benzo[g]quinoxaline derivatives to generate reactive oxygen species (ROS) is a significant aspect of their mechanism of action, particularly in the context of photodynamic therapy (PDT). ROS are highly reactive chemical species, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can induce oxidative stress, leading to cellular damage and apoptosis. mdpi.comacs.org

A notable example involves a series of cyclometalated Ruthenium(II) complexes incorporating a substituted benzo[g]quinoxaline ligand (RuL1, RuL2, and RuL3). nih.gov These complexes have demonstrated the ability to produce ROS upon irradiation with light. nih.gov The generation of ¹O₂ was confirmed using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a probe, where a decrease in its absorption indicates the presence of singlet oxygen. acs.org Similarly, the production of the highly reactive •OH radical was detected using hydroxyphenyl fluorescein (B123965) (HPF), which shows increased fluorescence intensity in the presence of hydroxyl radicals. acs.org

Studies revealed that the nature and position of substituents on the benzo[g]quinoxaline ring are critical in determining the efficiency and type of ROS generated. acs.org For instance, under red light irradiation, complexes RuL1 and RuL2 showed an increase in HPF fluorescence, indicating hydroxyl radical production, whereas RuL3 did not produce •OH under the same conditions. acs.org This highlights the substituent's vital role in the ROS generation pathway. acs.org This photo-induced ROS production is directly linked to the phototoxicity observed in cancer cells, where the resulting oxidative damage triggers apoptotic cell death. nih.gov

Table 1: ROS Generation by Substituted Benzo[g]quinoxaline-Based Ruthenium(II) Complexes

Advanced Materials Science and Chemosensing Applications

Photophysical Properties and Their Tuning

The interaction of benzo[g]quinoxalin-2(1H)-one and its derivatives with light is a key area of research, underpinning their application in optical devices and sensors.

Absorption and Emission Spectra Analysis

The electronic absorption spectra of benzo[g]quinoxaline (B1338093) derivatives are characterized by intense bands in the UV-visible region. These transitions are typically assigned to π–π* and n–π* transitions within the aromatic system. For instance, the UV-vis absorption spectrum of 2,3-diphenylbenzo[g]quinoxaline (B13131610) in acetonitrile (B52724) shows a strong absorbance centered at 270 nm, with a less intense set of bands at longer wavelengths, with a maximum at 380 nm. cdnsciencepub.com The extended conjugation in the benzo[g]quinoxaline system, when compared to simpler quinoxalin-2(1H)-ones, generally results in a bathochromic (red) shift of the absorption bands. medjchem.comnih.gov

The emission spectra are equally sensitive to the molecular structure. For example, ligands based on 4-(benzo[g]quinoxal-2′-yl)-1,2,3-triazole are fluorescent and emit in the green-cyano region. rsc.org One such ligand displays an emission maximum of approximately 480 nm. rsc.org The emission properties of these compounds are a focal point for their application in organic light-emitting diodes (OLEDs), where they have shown potential as attractive emitters. rsc.orgresearchgate.net

The introduction of substituents on the benzo[g]quinoxaline core can significantly alter the absorption and emission characteristics. Electron-donating groups, for example, can lead to a red shift in the absorption spectra, which is a desirable feature for applications in photodynamic therapy. nih.govacs.org The specific absorption and emission maxima are highly dependent on the nature and position of these substituents.

Table 1: Photophysical Properties of Selected Benzo[g]quinoxaline Derivatives

CompoundSolventAbsorption Maxima (λ_abs / nm)Emission Maxima (λ_em / nm)
2,3-diphenylbenzo[g]quinoxalineAcetonitrile270, 380 cdnsciencepub.com-
4-(benzo[g]quinoxal-2′-yl)-1,2,3-triazole derivative ligand 4Dichloromethane271, 350, 366, ~392, ~415 torvergata.it481 torvergata.it
4-(benzo[g]quinoxal-2′-yl)-1,2,3-triazole derivative ligand 5Dichloromethane276, 354, 370, ~410 torvergata.it507 torvergata.it
4-(benzo[g]quinoxal-2′-yl)-1,2,3-triazole derivative ligand 6Dichloromethane274, 300, 375, 389, ~435 torvergata.it501 torvergata.it

Fluorescence Behavior and Quantum Yield Studies

The fluorescence of quinoxalinone-based compounds is of significant interest for developing sensitive fluorescent probes. nih.govpsu.edu The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly dependent on the chemical structure and the surrounding environment. nih.govpsu.eduresearchgate.net For some quinoxalinones, the quantum yield increases in polar solvents. psu.edu

Studies on derivatives of 4-(benzo[g]quinoxal-2′-yl)-1,2,3-triazole have shown photoluminescence quantum yields ranging from 5% to 15% in dichloromethane. rsc.org For instance, one derivative exhibited a quantum yield of 6% with a lifetime of 6.0 ns, while another showed a brighter and longer-lived emission with a quantum yield of 15% and a lifetime of 26 ns. rsc.orgtorvergata.it The relationship between the energy gap of different electronic states can be correlated with the fluorescence quantum yield, providing a predictive tool for designing new fluorescent materials. nih.govpsu.eduresearchgate.net

Table 2: Fluorescence Quantum Yields of Benzo[g]quinoxaline-based Ligands in Dichloromethane

LigandPhotoluminescence Quantum Yield (PLQY)Lifetime (τ / ns)
Ligand 40.06 torvergata.it6.0 torvergata.it
Ligand 50.15 torvergata.it26 torvergata.it
Ligand 60.05 torvergata.it6.0 torvergata.it

Triplet-Triplet Energy Transfer Mechanisms

In addition to fluorescence, the triplet excited states of benzo[g]quinoxaline derivatives play a crucial role in their photochemistry, particularly in applications like photocatalysis. researchgate.netnih.gov Triplet-triplet energy transfer (TTEnT) is a process where a molecule in a triplet excited state (the donor) transfers its energy to a ground-state molecule (the acceptor), promoting the acceptor to its triplet state. researchgate.netnih.gov

For 2,3-diarylbenzo[g]quinoxaline derivatives, the triplet state lifetimes have been determined. In the case of 2,3-diphenylbenzo[g]quinoxaline, the triplet lifetime is long, on the order of ≥10 µs in both acetonitrile and cyclohexane. cdnsciencepub.com This long lifetime is indicative of a relatively stable triplet state, which is a prerequisite for efficient triplet-triplet energy transfer. The mechanism of energy transfer often follows the Dexter process, which is a short-range, electron exchange mechanism. nih.gov The efficiency of TTEnT is critical in applications such as photo-induced cycloadditions. nih.gov

Solvent Effects on Optical Properties

The optical properties of this compound and its derivatives can be significantly influenced by the solvent environment. medjchem.comresearchgate.netresearchgate.net Changes in solvent polarity can lead to shifts in the absorption and emission maxima, a phenomenon known as solvatochromism. These shifts arise from the differential stabilization of the ground and excited states of the molecule by the solvent.

For quinoxalin-2(1H)-one derivatives, the photophysical properties in different solvents can be explained by a combination of dielectric polarity and hydrogen bonding effects. researchgate.net For example, some derivatives exhibit different numbers of fluorescence emission bands in solvents of varying polarity. researchgate.net In the case of acenaphtho[1,2-b]benzo[g]quinoxaline, the electronic absorption spectra show dependence on the solvent, with variations observed in methanol, ether, and chloroform (B151607). researchgate.net This sensitivity to the solvent environment is a key aspect of their use as chemosensors, where the binding of an analyte can mimic a change in the local solvent polarity, leading to a detectable optical response.

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound derivatives are important for their application in electro-optic materials and as electrocatalysts.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a widely used technique to investigate the redox behavior of these compounds. The pyrazine (B50134) ring within the quinoxaline (B1680401) structure is often the primary electroactive center, undergoing reduction. nih.gov For quinoxalin-2-one derivatives, the reduction process is typically pH-dependent and involves a two-electron transfer. nih.gov

Table 3: Electrochemical Data for a Copper Complex with a Benzo[g]quinoxaline-based Ligand

ComplexProcessPotential (V vs. Fc/Fc+)
Mononuclear Copper Complex 1Reduction-1.83 (irreversible) torvergata.it
Mononuclear Copper Complex 1Oxidation~0.85 torvergata.it

Redox Potentials and Electron Transfer Characteristics

The electrochemical behavior of quinoxaline derivatives is fundamental to their application in materials science. The redox potentials of these compounds determine their electron-accepting or donating capabilities, which is a critical factor in their function within electronic devices. Studies on quinoxalin-2(1H)-one and its derivatives have provided insight into their electron transfer characteristics.

Computational studies using Density Functional Theory (DFT) have been employed to calculate the electrode potentials of quinoxalin-2(1H)-one in an aqueous phase. The calculated redox potential for the parent quinoxalin-2(1H)-one relative to the Standard Hydrogen Electrode (SHE) is approximately 0.123 eV. jocpr.com This positive reduction potential indicates that the oxidized form of quinoxalin-2-one has a tendency to be reduced by accepting electrons. jocpr.com The process of reduction in quinoxaline derivatives often involves a single-electron transfer, leading to the formation of a radical anion, a mechanism that is crucial for their function in various applications. abechem.com

The electron transfer process is not merely a theoretical concept; it has practical implications. For instance, in biological systems, a correlation has been observed between the reduction potential of quinoxaline derivatives and their biological activity. abechem.com In materials science, the ability to accept electrons makes these compounds suitable for use as n-type materials in organic electronics. nih.gov The redox properties are intrinsically linked to the molecular electronic structure, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Both electron donor and acceptor substituents have been shown to be effective in reducing the energy gap between HOMO and LUMO, thereby tuning the redox properties. jocpr.com

Influence of Substituents on Electrochemical Properties

The electrochemical properties of the this compound scaffold can be finely tuned by the introduction of various substituent groups onto the core structure. These substituents can significantly alter the redox potentials and the electron affinity of the molecule.

The nature of the substituent plays a pivotal role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the electrochemical behavior. For example, a comparative study on quinoxalin-2-one and its derivatives demonstrated that the introduction of an electron-donating methyl group at the 3-position lowers the reduction potential to 0.015 eV, while a more potent electron-donating amino group at the same position results in a negative reduction potential of -0.254 eV. jocpr.com This trend highlights that EDGs increase the electron density on the quinoxalinone core, making it more difficult to reduce and thus lowering the reduction potential. Conversely, the amino-substituted derivative has a greater tendency for its reduced form to be oxidized by donating electrons. jocpr.com

This principle allows for the rational design of materials with specific electrochemical characteristics. By strategically placing different substituents, the HOMO and LUMO energy levels can be modulated, which in turn adjusts the band gap and the redox potentials. researchgate.netrsc.org For instance, attaching strong electron-accepting units can significantly lower the LUMO energy, enhancing the electron-accepting properties of the molecule, which is desirable for n-type semiconductors. nih.govmdpi.com The ability to delocalize the charge in the resulting ion radicals upon reduction or oxidation also influences the stability and the potential values. csic.es

Table 1: Calculated Redox Potentials of Substituted Quinoxalin-2(1H)-ones

This table is based on data for quinoxalin-2(1H)-one derivatives, which serves as a model for understanding substituent effects on the this compound system.

CompoundSubstituent at C3Calculated Redox Potential (vs. SHE) in eV
Quinoxalin-2(1H)-oneNone0.123 jocpr.com
3-Methylquinoxalin-2(1H)-one-CH₃0.015 jocpr.com
3-Aminoquinoxalin-2(1H)-one-NH₂-0.254 jocpr.com

Application in Organic Electronics

The unique electronic properties of quinoxaline-based compounds have positioned them as valuable materials in the field of organic electronics. mdpi.comrsc.org

Quinoxaline derivatives, including the this compound framework, are recognized for their potential as organic semiconductors. researchgate.net Their inherent electron-deficient nature makes them suitable candidates for n-type (electron-transporting) materials, which are essential components in various organic electronic devices. nih.gov The development of high-performance n-type organic semiconductors has historically lagged behind their p-type (hole-transporting) counterparts, making the exploration of new n-type materials a significant area of research. nih.gov

The performance of an organic semiconductor is heavily dependent on its molecular structure, which influences its charge transport properties and energy levels. The extended π-conjugated system of this compound provides the necessary backbone for charge delocalization. Furthermore, the introduction of strong electron-withdrawing groups can enhance the electron affinity of the molecule, a key requirement for efficient electron injection and transport. nih.gov Patent literature has explicitly cited quinoxaline derivatives for their use in organic semiconductor devices, underscoring their commercial potential in this arena. google.com The ability to synthesize a wide variety of derivatives allows for the systematic tuning of their electronic properties to meet the specific demands of a given application, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

The quinoxaline core is a prominent scaffold in the design of electroluminescent materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net These materials can function as emitters or as electron-transporting layers within the device architecture. When used as an emitter, the fluorescence or phosphorescence of the quinoxaline derivative is harnessed to produce light upon electrical stimulation. The color and efficiency of the emission can be controlled through chemical modification of the quinoxaline structure. frontiersin.org

For example, attaching various chromophores to the quinoxaline unit can modulate the photophysical properties. researchgate.net The development of deep-red and other colored OLEDs often relies on host-guest systems, where a quinoxaline-based material might serve as the host for a phosphorescent dopant. rsc.org In one instance, a deep-red OLED with stable electroluminescent spectra was achieved using a zinc complex host material, demonstrating the importance of the host in device performance. rsc.org The maximum external quantum efficiency (EQE), a key metric for OLED performance, has been reported to reach significant levels in devices incorporating quinoxaline derivatives. For instance, a device using a TADF emitter based on a dibenzo[f,h]quinoxaline (B1580581) derivative achieved a maximum EQE of 9.8% when doped into a host layer. rsc.org Another non-doped device based on a benzo[a,c]phenazine-containing material, which shares structural motifs with larger azaacenes, reached a maximum EQE of 3.42%. frontiersin.org These findings illustrate the versatility and potential of quinoxaline-based structures in the advancement of OLED technology. chinesechemsoc.org

Table 2: Performance of selected OLEDs incorporating Quinoxaline-related structures

This table presents data for complex quinoxaline derivatives to illustrate the potential of the general structural class in OLED applications.

Emitter/Host TypeMax. External Quantum Efficiency (EQE)Emission ColorCIE Coordinates
TADF Emitter (TPA-DCPP) in TPBi Host9.8% rsc.orgDeep-Red(0.68, 0.32) rsc.org
HLCT Emitter (TPA-DPPZ) non-doped3.42% frontiersin.orgN/AN/A
Phosphorescent Emitter in Zn(PPI)₂ Host13.1% rsc.orgDeep-Red(0.70, 0.30) rsc.org

Chemical Probe and Sensor Development

The inherent fluorescence of certain quinoxalinone derivatives makes them excellent candidates for the development of chemical sensors and probes. dntb.gov.ua

Quinoxalin-2(1H)-ones have been successfully utilized as the core structure for creating fluorogenic probes, particularly for the detection of biologically significant analytes like hydrogen sulfide (B99878) (H₂S). rsc.orggrafiati.com Hydrogen sulfide is a gaseous signaling molecule involved in numerous physiological processes, and its detection is of great interest in biomedical research. mdpi.com

The design of these probes often involves a "turn-on" fluorescence mechanism. A non-fluorescent or weakly fluorescent quinoxalinone derivative is modified with a recognition site that is cleaved upon reaction with the target analyte (e.g., H₂S). This cleavage event restores the fluorescence of the quinoxalinone core, providing a direct and measurable signal. A common strategy involves the preparation of an azide-based quinoxalinone derivative. The azide (B81097) group quenches the fluorescence of the molecule. In the presence of hydrogen sulfide, the azide is selectively reduced to an amine, which is a strongly fluorescent species, leading to a significant enhancement in fluorescence intensity. rsc.org This selective reaction allows for the sensitive and specific detection of H₂S in various media, including within biological cells. rsc.orgiitg.ac.in The photophysical properties, such as quantum yield, of these quinoxalinone-based probes are key to their performance as effective sensors. dntb.gov.ua

Chemo- and Biosensing Strategies

The unique photophysical properties of the this compound scaffold and its derivatives have positioned them as promising candidates for the development of advanced chemosensors and biosensors. Their ability to exhibit changes in fluorescence or color upon interaction with specific analytes forms the basis of their sensing applications. Researchers have successfully harnessed these characteristics to design strategies for detecting a variety of ions and biologically relevant molecules.

Derivatives of quinoxalin-2(1H)-one, a core component of the this compound structure, have shown significant potential in chemo- and biosensing. researchgate.net The inherent fluorescence of these compounds can be modulated through structural modifications, allowing for the creation of selective and sensitive sensors. researchgate.net These sensors often operate on principles like photoinduced electron transfer (PET), where the binding of an analyte alters the electronic properties of the molecule, leading to a detectable change in fluorescence. core.ac.uk

The versatility of the quinoxaline framework allows for its incorporation into larger, more complex systems to enhance sensing capabilities. researchgate.net Modifications at various positions of the quinoxaline ring system can be used to introduce specific recognition sites for target analytes, thereby improving the selectivity of the sensor. researchgate.net

Ion Detection

A notable application of this compound-based compounds is in the detection of metal cations. For instance, a fluorescent chemosensor derived from this compound has been developed for the quantification of lead ions (Pb²⁺). core.ac.uk This sensor operates through a PET mechanism and demonstrates a selective response to Pb²⁺ over other metal ions. core.ac.uk

Furthermore, the broader class of quinoxaline-based chemosensors has been extensively reviewed for their ability to detect a range of metal cations, including Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. researchgate.net These sensors often exhibit chromogenic (color change) or fluorogenic (fluorescence change) responses upon binding with the target metal ion. researchgate.net The design of these sensors typically involves integrating a quinoxaline signaling unit with specific recognition moieties that have a high affinity for the target metal cation. researchgate.net

Research has also explored the use of quinoxaline derivatives for the detection of anions. researchgate.net By modifying the quinoxaline structure with appropriate anion recognition sites, it is possible to create chemosensors that are selective for specific anions. researchgate.net

The following table summarizes the performance of a this compound-based chemosensor for lead detection.

Analyte Sensor Sensing Mechanism Detection Limit Key Findings
Pb²⁺This compound derivativePhotoinduced Electron Transfer (PET)Not explicitly stated, but effective at 100ppbThe sensor shows a selective fluorescence response to Pb²⁺. core.ac.uk

pH and Small Molecule Sensing

Beyond ion detection, quinoxaline-based systems have been engineered to function as pH sensors. For example, an aminoquinoxaline derivative has been shown to act as a dual colorimetric and fluorescent sensor for pH measurements in acidic aqueous solutions (pH 1–5). mdpi.com This sensor exhibits shifts in both its absorption and emission spectra in response to changes in pH, allowing for naked-eye detection. mdpi.com

Additionally, chemosensors based on the related 3-hydrazinylquinoxalin-2(1H)-one have been synthesized for the selective detection of cyanide ions (CN⁻). colab.ws These sensors undergo a distinct color change upon interaction with cyanide, enabling its visual detection. colab.ws The sensing mechanism is attributed to the deprotonation of the sensor molecule by the cyanide ion. colab.ws

The table below provides details on quinoxaline-based sensors for pH and cyanide.

Analyte Sensor Type Sensing Mechanism Detection Limit Observable Change
pH (1-5)Aminoquinoxaline derivativeProtonation of the heteroaromatic ringNot applicableRed shifts in absorption and emission spectra. mdpi.com
Cyanide (CN⁻)3-hydrazinylquinoxalin-2(1H)-one derivativeDeprotonation0.36 µM and 2.79 µM for two different sensorsColor change from transparent to orange or pale yellow to peach. colab.ws

The ongoing research into this compound and its related structures continues to expand their applications in advanced materials science, particularly in the development of sophisticated and highly selective chemo- and biosensing strategies. The tunability of their electronic and photophysical properties makes them a versatile platform for designing next-generation sensors for environmental monitoring, clinical diagnostics, and industrial process control.

Future Directions and Emerging Research Avenues for Benzo G Quinoxalin 2 1h One

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of benzo[g]quinoxalin-2(1H)-one and its derivatives is increasingly geared towards green and sustainable chemistry principles. ijirt.orgekb.eg Traditional synthetic routes are often hampered by harsh reaction conditions, the use of hazardous solvents, and the generation of significant waste. ijirt.org To overcome these limitations, researchers are exploring innovative, eco-friendly strategies that offer high efficiency, atom economy, and minimal environmental impact. ekb.egbenthamdirect.com

Modern techniques such as microwave-assisted organic synthesis (MAOS) have shown remarkable potential, drastically reducing reaction times from hours to minutes and improving yields. jocpr.come-journals.inresearchgate.net Photocatalysis, particularly using visible light, is another burgeoning area, enabling chemical transformations under mild, environmentally benign conditions. researchgate.netacs.orgresearchgate.net The development of reusable, heterogeneous nanocatalysts, such as those based on silica (B1680970) or zirconia, presents a pathway to cleaner reactions with simplified product purification and catalyst recycling. rsc.orgnih.gov Furthermore, metal-free and solvent-free reaction conditions are being pursued to reduce toxicity and waste, aligning with the core tenets of sustainable chemistry. nih.govresearchgate.net The direct C-H functionalization of the quinoxalinone core is a particularly atom-economical approach that avoids the need for pre-functionalized starting materials, streamlining the synthesis of complex derivatives. nih.gov

Synthetic Methodology Key Advantages Relevance to this compound
Microwave-Assisted Synthesis (MAOS) Rapid heating, reduced reaction times, often higher yields. jocpr.come-journals.inEfficiently drives the condensation and cyclization reactions needed to form the core scaffold. researchgate.netcsus.edu
Visible-Light Photocatalysis Uses a renewable energy source, enables unique reaction pathways, mild conditions. researchgate.netacs.orgFacilitates C-H functionalization and the introduction of diverse substituents without harsh reagents. researchgate.net
Heterogeneous Nanocatalysis Catalyst is easily separated and reused, enhanced stability and activity. rsc.orgnih.govOffers a green alternative for cyclization and cross-coupling reactions, minimizing metal leaching into products.
Solvent-Free & Green Solvents (e.g., Water) Reduces volatile organic compound (VOC) emissions, lowers costs, simplifies workup. nih.govEnhances the environmental profile of the synthesis, particularly for condensation steps. benthamdirect.com
Direct C-H Functionalization High atom economy, reduces synthetic steps. nih.govAllows for the direct introduction of functional groups at specific positions on the aromatic core.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The this compound scaffold has already demonstrated a wide spectrum of biological activities, particularly as an anticancer agent. nih.gov Derivatives have shown potent cytotoxicity against various cancer cell lines, including breast and colon cancer. nih.govsapub.org The mechanisms of action are diverse, involving the inhibition of critical enzymes like topoisomerase IIβ and the induction of apoptosis through the modulation of proteins such as Bax and Bcl2. nih.gov Beyond oncology, related quinoxalinone structures have been identified as inhibitors of histone deacetylase (HDAC), cannabinoid receptor 2 (CB2) agonists, and agents with antithrombotic, antimicrobial, and antituberculosis properties. csus.edusapub.orgnih.govnih.gov

Future research will focus on expanding this therapeutic footprint. Given the structural similarities to compounds active in the central nervous system, exploring the potential of this compound derivatives for neurodegenerative diseases is a logical next step. The established antimicrobial activity also warrants further investigation, especially in the context of rising antibiotic resistance. csus.edu The development of new derivatives could lead to novel treatments for multi-drug resistant bacterial infections. Furthermore, the antiviral potential of this scaffold remains largely untapped and could be a fruitful area of research, as demonstrated by related quinoxaline (B1680401) compounds that inhibit viral targets like the Hepatitis C Virus IRES RNA. acs.orgresearchgate.net

Therapeutic Area Known Activity/Target (Related Scaffolds) Future Direction for this compound
Oncology Topoisomerase IIβ inhibition, apoptosis induction, HDAC inhibition. nih.govnih.govDevelopment of highly selective kinase inhibitors; agents targeting cancer stem cells.
Infectious Diseases Antibacterial, antifungal, antituberculosis activity. csus.eduDesign of potent agents against multi-drug resistant (MDR) bacteria and novel antiviral compounds.
Neuroscience CB2 receptor agonism, potential neuroprotective effects. nih.govInvestigation for treating Alzheimer's, Parkinson's, and other neurodegenerative disorders.
Inflammatory Diseases Anti-inflammatory properties. researchgate.netExploration as inhibitors of key inflammatory pathways (e.g., COX-2). nih.gov
Metabolic Diseases Anti-diabetic potential. researchgate.netDesign of inhibitors for novel metabolic targets beyond diabetes.

Integration with Advanced Computational and Artificial Intelligence-Driven Discovery Paradigms

The synergy between experimental chemistry and computational tools is set to revolutionize the discovery of new this compound derivatives. In silico methods are already playing a crucial role in modern drug development. nih.gov Molecular docking studies are routinely used to predict how these molecules bind to biological targets, providing insights that guide the rational design of more potent and selective compounds. nih.govnih.gov Concurrently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models help to identify candidates with favorable drug-like properties early in the discovery process, reducing late-stage failures. nih.gov

Technology Application in Drug/Material Discovery Impact on this compound Research
Molecular Docking Predicts binding modes and affinity to biological targets. nih.govRational design of potent and selective enzyme inhibitors or receptor modulators.
ADMET Prediction Forecasts pharmacokinetic and toxicity profiles. nih.govEarly-stage deselection of candidates with poor drug-like properties, saving time and resources.
Machine Learning (ML) Identifies complex structure-activity relationships (SAR) from large datasets. astrazeneca.comMore accurate prediction of biological activity for untested derivatives.
Generative AI De novo design of novel molecular structures with desired properties. technologynetworks.comCreation of entirely new this compound analogs optimized for specific functions.
AI-Powered Retrosynthesis Predicts optimal and sustainable synthetic pathways. technologynetworks.comAccelerates the synthesis of computationally designed molecules.

Expansion into Diverse Materials Science Applications and Device Engineering

The potential of this compound extends far beyond pharmacology into the realm of materials science. The fused aromatic ring system provides a rigid, planar structure with a tunable electronic profile, making it an excellent candidate for organic electronic devices. ijirt.orgnih.govqmul.ac.uk Quinoxaline-based molecules are known for their electron-transporting capabilities, a crucial property for creating n-type semiconductors used in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nih.govqmul.ac.ukrsc.org

The extended π-conjugation in the this compound core is expected to enhance these properties, potentially leading to materials with high charge carrier mobility and excellent thermal stability. acs.org By chemically modifying the core, researchers can fine-tune the HOMO/LUMO energy levels to optimize performance in specific applications, such as non-fullerene acceptors in organic solar cells (OSCs) or as emitters exhibiting thermally activated delayed fluorescence (TADF) for next-generation OLED displays. nih.govacs.org Furthermore, their inherent fluorescence makes them promising candidates for the development of highly sensitive chemical sensors and biological probes. e-journals.in

Application Area Relevant Property of this compound Potential Device
Organic Electronics Electron-transporting nature, tunable energy levels. nih.govqmul.ac.ukOLEDs, OFETs, Organic Solar Cells (OSCs). qmul.ac.uk
Photonics Strong absorption and fluorescence (photoluminescence). researchgate.netacs.orgEmitters for displays (TADF), components in dye-sensitized solar cells (DSSCs). nih.gov
Sensing Fluorescence quenching/enhancement upon binding to analytes.Chemical sensors for ions or small molecules, biological imaging probes.
Corrosion Inhibition Ability to form a protective layer on metal surfaces.Anti-corrosion coatings for industrial applications.

Multi-Targeting Approaches in Chemical Biology and Pharmacology

Complex diseases such as cancer and neurodegenerative disorders are rarely caused by a single molecular defect but rather by the dysregulation of multiple interconnected pathways. researchgate.net This complexity challenges the traditional "one molecule, one target" drug discovery paradigm. The concept of multi-target agents—single compounds designed to interact with several key biological targets simultaneously—is gaining traction as a more effective therapeutic strategy. nih.gov

The this compound scaffold is exceptionally well-suited for the development of multi-target ligands. Its structure allows for the strategic placement of different functional groups, each designed to interact with a distinct biological target. For example, research on related quinoxalinones has produced compounds that dually inhibit cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), simultaneously targeting inflammation and cancer metabolism in colorectal cancer. nih.gov Other studies have focused on creating molecules that inhibit both a primary cancer target, like a kinase, and a drug resistance mechanism, such as a P-glycoprotein efflux pump. researchgate.net

Future research will aim to design sophisticated this compound derivatives that can, for instance, inhibit multiple oncogenic kinases, combine anti-proliferative and anti-angiogenic effects, or merge cytotoxic activity with the inhibition of histone deacetylases (HDACs). nih.govresearchgate.net This approach could lead to more potent therapies that are better able to overcome drug resistance and offer improved clinical outcomes. nih.govresearchgate.net

Disease Potential Target Combination Therapeutic Rationale
Cancer Kinase Inhibition + Topoisomerase InhibitionAttack cell proliferation through two distinct, synergistic mechanisms. nih.govresearchgate.net
Cancer HDAC Inhibition + VEGFR2 InhibitionCombine epigenetic modulation with anti-angiogenic effects. nih.govresearchgate.net
Colorectal Cancer COX-2 Inhibition + LDHA InhibitionSimultaneously address inflammation and altered cancer cell metabolism. nih.gov
Neuroinflammation CB2 Agonism + Antioxidant MoietyTarget neuro-inflammatory pathways while reducing oxidative stress. nih.gov
Bacterial Infection DNA Gyrase Inhibition + Efflux Pump InhibitionBlock bacterial replication while preventing the expulsion of the drug.

Conclusion

Summary of Key Research Findings on Benzo[g]quinoxalin-2(1H)-one

Research into this compound has laid a foundational understanding of its synthesis and potential applications, though specific data on the parent compound remains somewhat specialized. The primary synthetic routes to the broader class of quinoxalin-2(1H)-ones, which can be adapted for this specific benzo-fused analogue, typically involve the condensation of an appropriate diamine with an α-keto acid or its equivalent. For this compound, this would conceptually involve the reaction of 2,3-diaminonaphthalene (B165487) with glyoxylic acid.

While detailed physicochemical and spectroscopic data for the unsubstituted this compound are not extensively documented in widely available literature, the general characteristics of the quinoxalin-2(1H)-one class can be inferred. These compounds typically exhibit moderate to poor solubility in water and better solubility in organic solvents. Spectroscopic analysis is crucial for characterization, with expected signals in ¹H and ¹³C NMR spectroscopy corresponding to the aromatic protons and carbons of the fused ring system, as well as characteristic infrared absorption bands for the amide C=O and N-H groups.

The reactivity of the quinoxalin-2(1H)-one core is a subject of significant interest, with research often focusing on functionalization at the C3 position. These reactions, including arylations, alkylations, and aminations, are pivotal for creating libraries of derivatives with diverse biological activities. While specific reactivity studies on this compound are not abundant, the general principles of C-H activation and functionalization applicable to quinoxalin-2(1H)-ones provide a roadmap for its chemical manipulation.

The biological activities of the broader quinoxalinone class are vast and well-documented, encompassing anticancer, antimicrobial, antiviral, and anti-inflammatory properties. These activities are highly dependent on the nature and position of substituents on the heterocyclic core. Although specific biological evaluations of the parent this compound are not widely reported, its structural similarity to other biologically active quinoxalinones suggests it as a valuable scaffold for the development of new therapeutic agents. For instance, various derivatives of the closely related benzo[g]quinoxaline (B1338093) structure have been investigated for their potential as anticancer agents.

Broader Implications for Heterocyclic Chemistry and Biomedical Science

The study of this compound and its derivatives holds significant implications for the broader fields of heterocyclic chemistry and biomedical science. The development of synthetic methodologies for this class of compounds contributes to the ever-expanding toolkit of organic chemists, enabling the construction of complex molecular architectures. The exploration of their reactivity, particularly through modern techniques like C-H functionalization, opens new avenues for creating novel chemical entities with tailored properties.

From a biomedical perspective, the benzo[g]quinoxaline-2(1H)-one scaffold represents a "privileged structure" – a molecular framework that is capable of binding to multiple biological targets. This versatility makes it an attractive starting point for drug discovery programs. The diverse pharmacological activities observed in related quinoxalinone derivatives underscore the potential of this compound class to yield new treatments for a wide range of diseases. The rigid, planar structure of the benzo[g]quinoxaline system also makes it an interesting candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Future Outlook and Research Opportunities for the Compound Class

The future for research into this compound and its analogues appears promising, with several key areas ripe for exploration. A primary focus should be on the development of efficient and scalable synthetic routes to the parent compound and its derivatives. This will be crucial for enabling more extensive biological screening and structure-activity relationship (SAR) studies.

A significant opportunity lies in the systematic biological evaluation of this compound and a diverse library of its derivatives. High-throughput screening against various disease targets, including cancer cell lines, microbial strains, and viral enzymes, could uncover novel therapeutic leads. Furthermore, detailed mechanistic studies to elucidate the mode of action of any active compounds will be essential for their further development.

The exploration of the photophysical properties of this compound and its derivatives is another exciting avenue. Their extended aromatic system suggests potential for fluorescence, which could be harnessed in the design of novel sensors, imaging agents, and materials for electronic devices.

Q & A

Q. What are common synthetic routes for Benzo[g]quinoxalin-2(1H)-one derivatives?

Q. How are quinoxalinone derivatives characterized structurally and chemically?

Methodological Answer:

  • Spectroscopy: ¹H/¹³C NMR confirms substituent positions and purity. ESI-MS validates molecular weights (e.g., m/z 275–373 [M+H]⁺ for styrylquinoxalines) .
  • Chromatography: HPLC purity analysis (e.g., ≥93.8% for styryl derivatives) ensures compound integrity .
  • X-ray Crystallography: Resolves crystal packing and bond angles (e.g., triclinic P1 space group for 1-benzyl-3-phenylquinoxalin-2(1H)-one) .

Q. What standardized methods evaluate the antibacterial activity of quinoxalinone derivatives?

Methodological Answer:

  • MIC/MBC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using ofloxacin or tetracycline as reference standards. For example:
  • Derivatives 4a, 7, 8a showed MIC = 0.97–62.5 µg/mL and MBC = 1.94–88.8 µg/mL .

    • CLSI Guidelines: Classify compounds as bactericidal/fungicidal based on MBC/MIC ratios ≤4 .

    Example Data Table:

    CompoundMIC (µg/mL)MBC (µg/mL)Reference StrainReference
    4a0.971.94S. aureus (ATCC 25923)
    8a15.6231.25E. coli (ATCC 25922)

Advanced Research Questions

Q. How can site-selective C–H functionalization be achieved in quinoxalin-2(1H)-ones?

Methodological Answer:

  • Photoredox Catalysis: Use visible light and dithiocarbamate anions to activate benzyl halides for C-3 benzylation (e.g., 3-benzylquinoxalin-2(1H)-one, 72–89% yield) .
  • Electrochemical Methods: Oxidize C–H bonds under metal-free conditions with H₂O₂ as a green oxidant .
  • K₂S₂O₈-Mediated Arylation: React aryl boronic acids with quinoxalinones under mild conditions (e.g., 3-phenylquinoxalin-2(1H)-one, 85–92% yield) .

Q. What strategies enhance bioactivity via structural modifications of quinoxalinone derivatives?

Methodological Answer:

  • Trifluoroalkylation: Introduce CF₃ groups via visible-light-promoted three-component reactions with CF₃SO₂Na and alkenes (e.g., 3-trifluoroalkyl derivatives, 60–78% yield) .
  • Heterocycle Fusion: Synthesize bis(benzimidazol-2-yl)quinoxalines via acid-catalyzed rearrangements (76–90% yield) to improve DNA-binding affinity .
  • Hybrid Moieties: Incorporate pyrazole or hydrazone groups to target multidrug-resistant bacteria (MIC = 1.95–15.62 µg/mL against MDRB strains) .

Q. How can contradictions in bioactivity data across studies be addressed?

Methodological Answer:

  • Standardize Assays: Use CLSI guidelines for MIC/MBC testing to reduce variability in bacterial strain susceptibility .
  • Control for Substituent Effects: Compare electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -CF₃) groups on antimicrobial potency .
  • Validate via In Silico Models: Perform molecular docking to correlate substituent positioning with target binding (e.g., bacterial gyrase) .

Q. What role do computational methods play in optimizing quinoxalinone derivatives?

Methodological Answer:

  • ADME Prediction: Use tools like SwissADME to assess pharmacokinetics (e.g., logP = 0.95–1.38, PSA = 55.17 Ų for 4-oxide derivatives) .
  • Molecular Docking: Simulate interactions with enzymatic targets (e.g., acetylcholinesterase for anti-Alzheimer activity) to prioritize synthetic targets .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in photoredox reactions .

Q. How are photoredox catalysis techniques applied to quinoxalinone synthesis?

Methodological Answer:

  • Three-Component Reactions: Combine quinoxalinones, alkenes, and CF₃SO₂Na under visible light (4CzIPN catalyst, 24 h, RT) for trifluoroalkylation (45–78% yield) .
  • Oxidant-Free Systems: Use air as a terminal oxidant in metal-free C–H functionalization to minimize byproducts .
  • Mechanistic Insights: Radical trapping experiments (e.g., TEMPO) confirm CF₃ radical intermediates in trifluoroalkylation pathways .

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